delta(9)-Tetrahydrocannabinolic acid
Overview
Description
Tetrahydrocannabinolic acid A, also known as delta-9-tetrahydrocannabinolic acid, is a non-psychoactive cannabinoid found in raw cannabis plants. It is the acidic precursor to delta-9-tetrahydrocannabinol, the well-known psychoactive compound in cannabis. Tetrahydrocannabinolic acid A is biosynthesized and accumulated in the glandular trichomes of cannabis flowers and leaves .
Mechanism of Action
Target of Action
Delta(9)-Tetrahydrocannabinolic acid (THC) primarily targets the cannabinoid receptors CB-1 and CB-2 in the body and brain . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
THC acts as an agonist/partial antagonist of both cannabinoid receptors . When THC binds to these receptors, it inhibits neurotransmitter release or triggers other actions . This interaction with its targets leads to various changes in the body, including alterations in mood, perception, and cognitive functioning .
Biochemical Pathways
The primary biochemical pathway affected by THC is the endocannabinoid system. This system is involved in regulating a variety of physiological and cognitive processes. THC’s interaction with the cannabinoid receptors can influence these processes, leading to its various effects . Additionally, THC has been shown to have an impact on the brain’s dopaminergic system, stimulating mesolimbic dopamine-containing neurons and increasing the level of striatal dopamine .
Pharmacokinetics
The pharmacokinetics of THC involves its absorption, distribution, metabolism, and excretion (ADME). THC is rapidly absorbed and exhibits dose-linear pharmacokinetics with considerable interindividual variability . The median time to reach maximum concentration (Tmax) is 1-2 hours . The mean maximum concentration (Cmax) after the first dose (0-6 hours) was 0.41 ng/mL for the 0.75-mg dose and 1.01 ng/mL for the 1.5-mg dose .
Result of Action
The binding of THC to cannabinoid receptors leads to a variety of molecular and cellular effects. For instance, in a rat model of endotoxemia, THC was found to conserve cardiovascular functions . It decreased oxidative-nitrative stress and reduced COX-2 staining, suggesting the activation of an anti-inflammatory pathway . Moreover, THC can affect emotional categories, reduce cognitive processing speed, and impair attention .
Action Environment
The action, efficacy, and stability of THC can be influenced by various environmental factors. For instance, the content of THC in cannabis has been steadily rising from an average of 3% in the 1960s to 20% nowadays in high potency varieties . This increase in THC content contributes to the increased rate of cannabis use disorders . Furthermore, the method of administration (e.g., oral ingestion, smoking, vaping) can also affect the pharmacokinetics and resulting effects of THC .
Biochemical Analysis
Biochemical Properties
Delta(9)-Tetrahydrocannabinolic acid plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, including those involved in the endocannabinoid system. These interactions primarily occur through binding to cannabinoid receptors, which are part of the G-protein-coupled receptor family .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of immune cells, potentially influencing immune responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to cannabinoid receptors, leading to the activation or inhibition of various enzymes. This can result in changes in gene expression and the modulation of neurotransmitter release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that it has a certain degree of stability, but can degrade under certain conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Lower doses may have therapeutic effects, while higher doses can lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with various transporters and binding proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydrocannabinolic acid A can be synthesized from cannabigerolic acid through a series of enzymatic reactions. The primary enzyme involved in this process is tetrahydrocannabinolic acid synthase, which catalyzes the oxidative cyclization of cannabigerolic acid to form tetrahydrocannabinolic acid A .
Industrial Production Methods
In industrial settings, tetrahydrocannabinolic acid A is typically extracted from raw cannabis plants using solvent-based techniques such as ethanol, butane, and carbon dioxide extractions. Solventless methods like ice water hash, dry sift, and rosin pressing are also employed to obtain tetrahydrocannabinolic acid A .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrocannabinolic acid A undergoes several types of chemical reactions, including:
Decarboxylation: When exposed to heat or light, tetrahydrocannabinolic acid A loses a carboxyl group and converts into delta-9-tetrahydrocannabinol.
Oxidation: Tetrahydrocannabinolic acid A can be oxidized to form cannabinol.
Common Reagents and Conditions
Decarboxylation: This reaction typically occurs at temperatures around 100-150°C.
Oxidation: Common oxidizing agents include atmospheric oxygen and light.
Major Products
Decarboxylation: Delta-9-tetrahydrocannabinol.
Oxidation: Cannabinol.
Scientific Research Applications
Tetrahydrocannabinolic acid A has shown potential in various scientific research applications:
Comparison with Similar Compounds
Tetrahydrocannabinolic acid A is often compared with other cannabinoids, such as:
Delta-9-tetrahydrocannabinol: The psychoactive compound formed from the decarboxylation of tetrahydrocannabinolic acid A.
Cannabidiolic acid: Another acidic cannabinoid precursor found in cannabis plants.
Cannabinol: An oxidized product of tetrahydrocannabinolic acid A.
Uniqueness
Tetrahydrocannabinolic acid A is unique due to its non-psychoactive nature and its role as a precursor to delta-9-tetrahydrocannabinol. Unlike delta-9-tetrahydrocannabinol, tetrahydrocannabinolic acid A does not produce intoxicating effects, making it a valuable compound for medical research and applications .
Properties
IUPAC Name |
(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-5-6-7-8-14-12-17-19(20(23)18(14)21(24)25)15-11-13(2)9-10-16(15)22(3,4)26-17/h11-12,15-16,23H,5-10H2,1-4H3,(H,24,25)/t15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCONUSSAWGCZMV-HZPDHXFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC2=C([C@@H]3C=C(CC[C@H]3C(O2)(C)C)C)C(=C1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178701 | |
Record name | Tetrahydrocannabinolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23978-85-0 | |
Record name | Δ9-Tetrahydrocannabinolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23978-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | delta(9)-Tetrahydrocannabinolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023978850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydrocannabinolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .DELTA.9-TETRAHYDROCANNABINOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ6CZV0K5Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.